(E)-N-[3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]-1-(2-METHOXYNAPHTHALEN-1-YL)METHANIMINE
Description
(E)-N-[3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]-1-(2-METHOXYNAPHTHALEN-1-YL)METHANIMINE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrazole ring substituted with a bromophenyl and a phenyl group, and an imine linkage to a methoxy-naphthyl group
Properties
Molecular Formula |
C27H20BrN3O |
|---|---|
Molecular Weight |
482.4g/mol |
IUPAC Name |
(E)-N-[5-(4-bromophenyl)-2-phenylpyrazol-3-yl]-1-(2-methoxynaphthalen-1-yl)methanimine |
InChI |
InChI=1S/C27H20BrN3O/c1-32-26-16-13-19-7-5-6-10-23(19)24(26)18-29-27-17-25(20-11-14-21(28)15-12-20)30-31(27)22-8-3-2-4-9-22/h2-18H,1H3/b29-18+ |
InChI Key |
GQCNUWBGBYEHDD-RDRPBHBLSA-N |
SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NC3=CC(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)Br |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=N/C3=CC(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)Br |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NC3=CC(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]-1-(2-METHOXYNAPHTHALEN-1-YL)METHANIMINE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, which can be synthesized through the reaction of hydrazine with an appropriate β-diketone. The bromophenyl and phenyl groups are introduced via electrophilic aromatic substitution reactions. The final step involves the formation of the imine linkage by reacting the pyrazole derivative with 2-methoxy-1-naphthaldehyde under acidic or basic conditions to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]-1-(2-METHOXYNAPHTHALEN-1-YL)METHANIMINE can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The imine linkage can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The bromine atom on the bromophenyl group can be substituted with nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-N-[3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]-1-(2-METHOXYNAPHTHALEN-1-YL)METHANIMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-[3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]-1-(2-METHOXYNAPHTHALEN-1-YL)METHANIMINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromophenyl and methoxy-naphthyl groups can influence its binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-[(2-methoxy-1-naphthyl)methylene]amine
- N-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-[(2-methoxy-1-naphthyl)methylene]amine
- N-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-yl]-N-[(2-methoxy-1-naphthyl)methylene]amine
Uniqueness
(E)-N-[3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]-1-(2-METHOXYNAPHTHALEN-1-YL)METHANIMINE is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and selectivity in biological systems, making it a valuable compound for drug discovery and development.
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